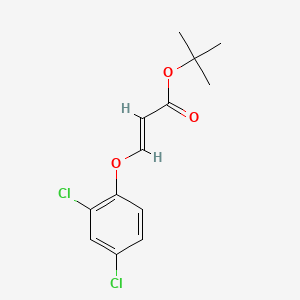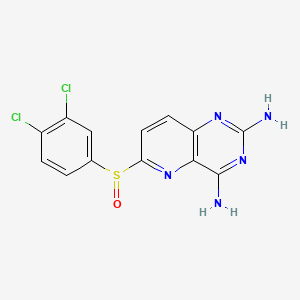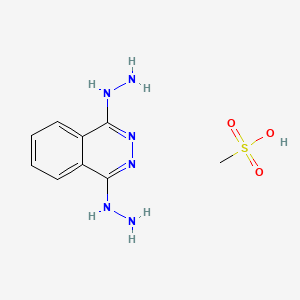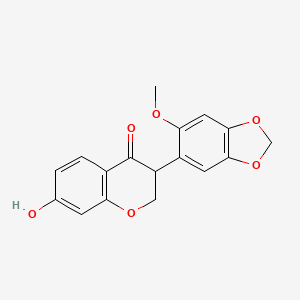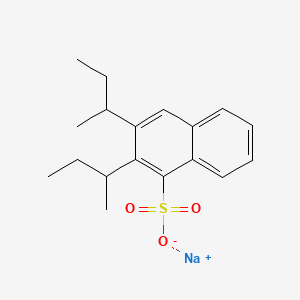
Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt is a chemical compound with the molecular formula C16H21NaO3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is commonly used in various industrial applications due to its surfactant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt typically involves the sulfonation of naphthalene followed by alkylation. The sulfonation process introduces a sulfonic acid group into the naphthalene ring, which is then reacted with 1-methylpropyl groups under controlled conditions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where naphthalene is first sulfonated using sulfuric acid. The resulting naphthalenesulfonic acid is then alkylated with 1-methylpropyl groups in the presence of a catalyst to yield the final product .
Chemical Reactions Analysis
Types of Reactions
Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo electrophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate derivatives.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and dispersing agent in various chemical reactions.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in industrial applications where uniform dispersion of particles is required .
Comparison with Similar Compounds
Similar Compounds
- Naphthalenesulfonic acid, bis(2-methylpropyl)-, sodium salt
- Naphthalenesulfonic acid, bis(1-ethylpropyl)-, sodium salt
- Naphthalenesulfonic acid, bis(1-methylbutyl)-, sodium salt
Uniqueness
Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt is unique due to its specific alkylation pattern, which imparts distinct surfactant properties compared to other similar compounds. This makes it particularly effective in applications requiring high surface activity and stability .
Properties
CAS No. |
112567-52-9 |
|---|---|
Molecular Formula |
C18H23NaO3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
sodium;2,3-di(butan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/C18H24O3S.Na/c1-5-12(3)16-11-14-9-7-8-10-15(14)18(22(19,20)21)17(16)13(4)6-2;/h7-13H,5-6H2,1-4H3,(H,19,20,21);/q;+1/p-1 |
InChI Key |
VUVFZUKPBAGTCQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)C1=CC2=CC=CC=C2C(=C1C(C)CC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


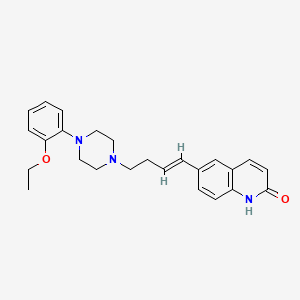
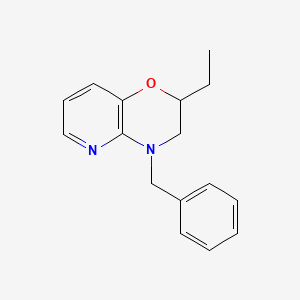
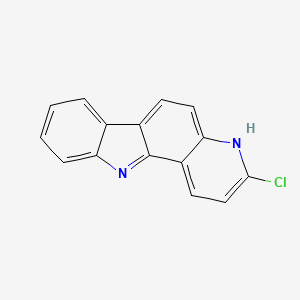


![(E)-but-2-enedioic acid;2-[1-[2-[[5-(pyrrolidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile](/img/structure/B12719265.png)

![[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid](/img/structure/B12719275.png)
![2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]](/img/structure/B12719280.png)
